![molecular formula C10H6N2S B14748581 Thiazolo[4,5-f]quinoline CAS No. 233-75-0](/img/structure/B14748581.png)
Thiazolo[4,5-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-f]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. The unique structural properties of this compound contribute to its diverse biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbonyl chloride with quinoline derivatives in the presence of a base . Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to obtain the corresponding thioamide, which is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a green and efficient method for producing quinoline derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium hexacyanoferrate (III).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups on the thiazole or quinoline rings with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazoloquinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the thiazole or quinoline rings.
Applications De Recherche Scientifique
Thiazolo[4,5-f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of thiazolo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors by binding to the active sites of kinases, thereby modulating their activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- Thiazolo[3,2-a]pyrimidine
- Thiadiazolo[3,2-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazepine
Comparison: Thiazolo[4,5-f]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other similar compounds. For example, thiazolo[3,2-a]pyrimidine and thiadiazolo[3,2-a]pyrimidine have different ring fusion patterns, leading to variations in their chemical reactivity and biological activities . This compound’s unique structure makes it particularly suitable for applications in organic electronics and as kinase inhibitors in medicinal chemistry .
Propriétés
Numéro CAS |
233-75-0 |
|---|---|
Formule moléculaire |
C10H6N2S |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-8(11-5-1)3-4-9-10(7)12-6-13-9/h1-6H |
Clé InChI |
LINNRIABMSURHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2N=CS3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)


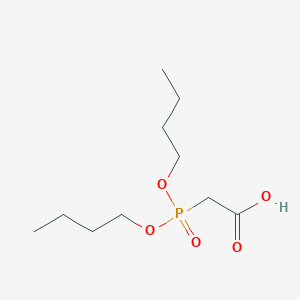
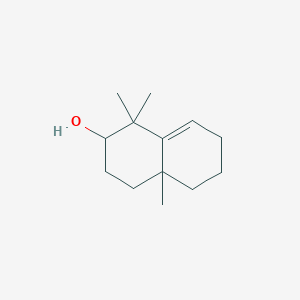
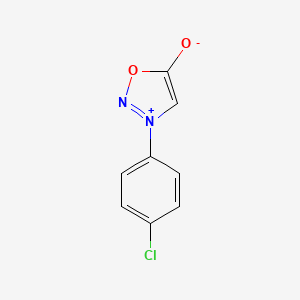
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
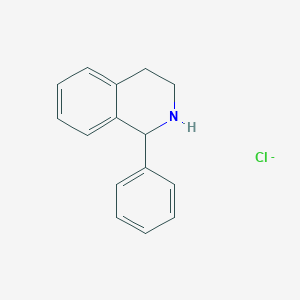


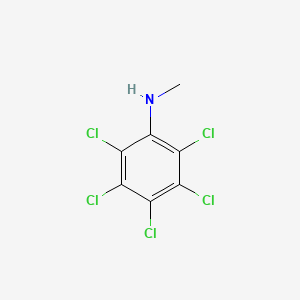
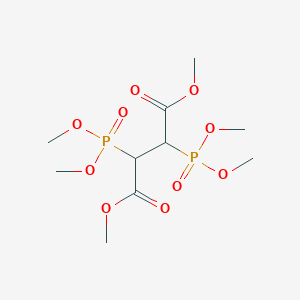
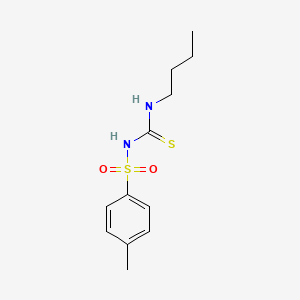
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
